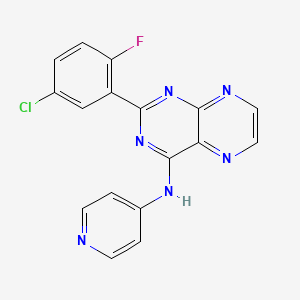

2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine

Overview

Description

2-(5-Chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine, or 2-CFPPA, is a novel pteridine-based compound with potential therapeutic applications in a variety of diseases. It was first synthesized in 2011 and has since been the subject of a number of studies due to its unique properties.

Scientific Research Applications

Anticancer Research

Research has shown that novel amine derivatives of pyridine, similar in structure to 2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine, demonstrate potential as anticancer agents. A study by Vinayak, Sudha, and Lalita (2017) investigated these derivatives for their in vitro anticancer activity against various human cancer cell lines. Some compounds exhibited significant cytotoxicity, particularly against HepG2 cell lines, suggesting their potential application in cancer therapy (Vinayak, Sudha, & Lalita, 2017).

Synthesis and Biological Evaluation

Another study focused on the synthesis and pharmacological activity of specific pyridine-carbohydrazides and pyridine-carboxamides, which may include structures similar to the compound . Thomas, Nanda, Kothapalli, and Hamane (2016) found that these compounds exhibited antidepressant and nootropic activities, indicating their potential for therapeutic applications in mental health (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Platinum Complexes Synthesis

Dehghanpour, Mahmoudi, and Rostami (2010) synthesized platinum(II) complexes with ligands structurally related to this compound. These complexes, characterized by spectroscopic methods, have potential applications in material science and possibly in medicine (Dehghanpour, Mahmoudi, & Rostami, 2010).

Radiosensitizing Effect in Cancer Therapy

Jung et al. (2019) explored the radiosensitizing effects of novel phenylpyrimidine derivatives on human lung cancer cells. These compounds, structurally related to the compound of interest, were found to inhibit cell viability and enhance the effectiveness of radiotherapy, suggesting a potential application in cancer treatment (Jung et al., 2019).

Synthesis of N-Arylpyrimidin-2-amine Derivatives

El-Deeb, Ryu, and Lee (2008) conducted a study on the synthesis of N-arylpyrimidin-2-amine derivatives using palladium catalysts. This research provides insights into the synthetic methods that could be applicable to the synthesis of this compound, highlighting its potential in various applications (El-Deeb, Ryu, & Lee, 2008).

Pesticidal Activities

Liu et al. (2021) designed and synthesized novel pyrimidin-4-amine derivatives containing a trifluoromethyl group, which exhibited significant insecticidal and fungicidal activities. This suggests the potential agricultural applications of similar compounds (Liu et al., 2021).

Mechanism of Action

Mode of Action

SD-208 acts as an ATP-competitive inhibitor for PKD, effectively blocking its activity . It also inhibits the growth of TGF-β–sensitive cells mediated by recombinant TGF-β1 or TGF-β2 or of TGF-β–containing glioma cell supernatant . This results in the blockage of autocrine and paracrine TGF-β signaling in cells .

Biochemical Pathways

SD-208’s action affects several biochemical pathways. It inhibits cell proliferation, an effect that could be reversed by overexpressed PKD1 or PKD3 . It also blocks prostate cancer cell survival and invasion, and arrests cells in the G2/M phase of the cell cycle . In the context of TGF-β signaling, SD-208 blocks the phosphorylation of Smad2 , a key player in the TGF-β signaling pathway.

Pharmacokinetics

The oral bioavailability of SD-208 was verified by demonstrating the inhibition of TGF-β–induced Smad phosphorylation in spleen and brain .

Result of Action

SD-208’s action leads to significant molecular and cellular effects. It induces G2/M cell cycle arrest, accompanied by an increase in levels of p21 . It also significantly abrogates the growth of tumor xenografts in mice, which is accompanied by reduced proliferation and increased apoptosis .

properties

IUPAC Name |

2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClFN6/c18-10-1-2-13(19)12(9-10)15-24-16-14(21-7-8-22-16)17(25-15)23-11-3-5-20-6-4-11/h1-9H,(H,20,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERLXWPRSBJFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClFN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438042 | |

| Record name | SD-208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

627536-09-8 | |

| Record name | SD-208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SD-208 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

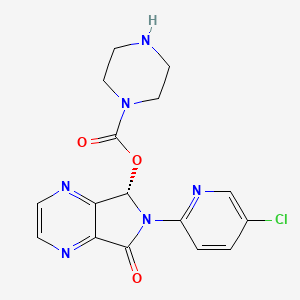

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.